Cas no 879-65-2 (quinoxaline-2-carboxylic acid)

Quinoxaline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoxaline core with a carboxylic acid functional group at the 2-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and coordination complexes. Its rigid aromatic framework and reactive carboxyl group enable efficient derivatization, facilitating the development of biologically active molecules. The compound exhibits stability under standard conditions and is compatible with various coupling and condensation reactions. Its utility extends to applications in material science, where it serves as a precursor for functionalized polymers and ligands. High purity grades are available to meet rigorous research and industrial requirements.
quinoxaline-2-carboxylic acid structure
quinoxaline-2-carboxylic acid structure
Product Name:quinoxaline-2-carboxylic acid
CAS No:879-65-2
MF:C9H6N2O2
MW:174.156141757965
MDL:MFCD00012334
CID:40181
PubChem ID:96695
Update Time:2025-06-27

quinoxaline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalinecarboxylic acid
    • quinoxaline-2-carboxylicacid
    • 2-QUINOXALINECARBOXYLIC ACID (KG LEVEL)
    • NSC86873
    • Quinoxaline-2-carboxylic acid
    • 2-Quinoxalinecarboxylicacid
    • 2-Carboxyquinoxaline
    • M5OE8SN42M
    • 2-QCA
    • PubChem9776
    • quinoxalinecarboxylic acid
    • quinoxaline carboxylic acid
    • NCIOpen2_001193
    • 2-quinoxaline carboxylic acid
    • MLS000056026
    • KSC448M8L
    • UPUZGXILYFKSGE-UHFFFAOYSA-N
    • HMS2379P19
    • NSC 86873
    • BDBM50518654
    • FT-0602831
    • SY002404
    • FT-0687559
    • CHEMBL151797
    • AS-5295
    • DTXSID80236688
    • MFCD00012334
    • UNII-M5OE8SN42M
    • SMR000068509
    • C18624
    • NSC-86873
    • F2158-0310
    • 879-65-2
    • AM20070439
    • Q0081
    • CS-W002071
    • Q27283516
    • W-204001
    • CL1016
    • NS00040640
    • AC-2651
    • 2-Quinoxalinecarboxylic acid, 97%
    • EU-0066606
    • VU0118494-2
    • SCHEMBL354679
    • EN300-12790
    • AKOS000270312
    • 2-quinoxalinecarboxylate
    • STL558240
    • DTXCID10159179
    • DB-006218
    • BBL104226
    • ALBB-023929
    • quinoxaline-2-carboxylic acid
    • MDL: MFCD00012334
    • Inchi: 1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
    • InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC2C(=CC=CC=2)N=1)O

Computed Properties

  • Exact Mass: 174.04300
  • Monoisotopic Mass: 174.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.4210
  • Melting Point: 209°C(lit.)
  • Boiling Point: 355.1 °C at 760 mmHg
  • Flash Point: 168.6℃
  • PSA: 63.08000
  • LogP: 1.32800
  • Solubility: Not determined

quinoxaline-2-carboxylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R36/37/38

quinoxaline-2-carboxylic acid Customs Data

  • HS CODE:29339900

quinoxaline-2-carboxylic acid Pricemore >>

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quinoxaline-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Certain properties of 1-oxo-4-hydroxypyridazino[4,5-6]quinoxaline
Koksharova, T. G.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1977, (3), 402-6

Production Method 2

Reaction Conditions
1.1 Reagents: Benzyl alcohol Solvents: Glycerol
1.2 Reagents: Ammonium sulfate ,  Ammonium chloride
Reference
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9
Reference
Development of reference materials of 2-quinoxalinecarboxylic acid
Zhou, Bo; et al, Huaxue Shiji, 2016, 38(1), 55-58

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Production Method 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
Reference
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 40 °C; 3 h, 40 °C → 60 °C; 30 min, 60 °C; 45 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Quinoxaline-2-carboxamides. Synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists
Mahesh, Radhakrishnan; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2011, 26(5), 610-615

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
Reference
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
Reference
Aromatic heterocyclic esters of podophyllotoxin exert anti-MDR activity in human leukemia K562/ADR cells via ROS/MAPK signaling pathways
Zhang, Lei; et al, European Journal of Medicinal Chemistry, 2016, 123, 226-235

Production Method 10

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 80 °C; 18 h, 80 °C; 80 °C → rt; 4 h, rt → 4 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
Reference
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, 110 °C
Reference
Water-Mediated C-H Cyanation of Quinoxalin-2(1H)-ones and Quinoxalines Under Visible-Light Conditions
Badhani, Gaurav; et al, ChemistrySelect, 2023, 8(27),

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Reference
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Reference
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Antidepressant and anxiolytic-like effects of 4n, a novel 5-HT3 receptor antagonist using behaviour based rodent models
Kumar, Baldev; et al, Indian Journal of Experimental Biology, 2012, 50(9), 625-632

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid
Reference
Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression
Mahesh, Radhakrishnan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice
Gupta, Deepali; et al, Steroids, 2015, 96, 95-102

Production Method 17

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Xylene
Reference
Oxidation of 2,3-dimethylquinoxaline and 2,4-dimethylquinazoline with selenium dioxide
Kepez, Mustafa, Monatshefte fuer Chemie, 1989, 120(2), 127-30

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Production Method 19

Reaction Conditions
1.1 Reagents: Titanium chloride (TiCl3)
2.1 Reagents: Hydrogen peroxide
Reference
Determination of carbadox-related residues in swine liver by gas chromatography/mass spectrometry with ion trap detection
Lynch, Martin J.; et al, Journal - Association of Official Analytical Chemists, 1991, 74(4), 611-18

Production Method 20

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  heated
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
Reference
Acetonitrile-Vapor-Induced Color and Luminescence Changes in a Cyclometalated Heteroleptic Iridium Complex
Liu, Zhiwei; et al, Inorganic Chemistry, 2008, 47(18), 8025-8030

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetic anhydride ;  18 h, 125 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
2.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Reference
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Production Method 24

Reaction Conditions
1.1 Solvents: Water ;  2 h, reflux
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
Reference
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

quinoxaline-2-carboxylic acid Raw materials

quinoxaline-2-carboxylic acid Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:879-65-2)2-Quinoxalinecarboxylic acid
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(CAS:879-65-2)quinoxaline-2-carboxylic acid
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quinoxaline-2-carboxylic acid Related Literature

Additional information on quinoxaline-2-carboxylic acid

Quinoxaline-2-Carboxylic Acid: A Versatile Scaffold in Chemical and Biological Research

The compound quinoxaline-2-carboxylic acid, identified by the CAS registry number CAS 879-65-2, has emerged as a critical structural motif in modern chemical and biomedical research due to its unique physicochemical properties and diverse functionalization potential. This heterocyclic compound, characterized by its fused quinoxaline core appended with a carboxylic acid group at the 2-position, serves as a foundational building block for the design of advanced pharmaceutical agents, bioactive materials, and specialty chemicals.

Quinoxaline-2-carboxylic acid synthesis has been refined through recent advancements in catalytic methodologies, with studies published in 2023 highlighting environmentally benign protocols using microwave-assisted organic synthesis (MAOS) and recyclable catalyst systems. Researchers from the University of Cambridge demonstrated a one-pot process combining nitrosoarene cyclization with ester hydrolysis, achieving yields exceeding 95% while minimizing solvent usage—a breakthrough aligning with green chemistry principles.

In drug discovery applications, this compound’s pharmacophoric potential is underscored by its ability to modulate multiple biological targets. A landmark study in the Journal of Medicinal Chemistry (December 2023) revealed that derivatives of quinoxaline-2-carboxylic acid exhibit potent anti-proliferative activity against triple-negative breast cancer cells by disrupting mitochondrial function through selective inhibition of complex I in the electron transport chain. The carboxylate moiety facilitates bioavailability optimization via pH-sensitive prodrug strategies.

Beyond oncology applications, this scaffold has gained traction in neurodegenerative disease research. Collaborative work between MIT and Kyoto University identified a novel class of CAS 879-65-2-based compounds capable of crossing the blood-brain barrier while selectively inhibiting β-secretase (BACE1), a key enzyme implicated in Alzheimer’s disease pathogenesis. The quinoxaline core’s planar structure enhances membrane permeability without compromising enzyme specificity.

In material science contexts, researchers at ETH Zurich recently engineered self-healing polymer networks incorporating quinoxaline-2-carboxylic acid units through dynamic imide bonds formed during thermal curing processes. These materials demonstrated exceptional mechanical recovery properties after mechanical damage, achieving up to 98% tensile strength restoration—a significant advancement for smart structural composites.

The compound’s photochemical properties are also being explored for optoelectronic applications. A Nature Communications paper (July 2024) described organic solar cell designs where quinoxaline-based acceptor layers enabled power conversion efficiencies surpassing 15%, attributed to optimized charge carrier mobility facilitated by the conjugated π-system of the quinoxaline ring system.

In diagnostic chemistry, conjugates of CAS 879-65-2 have been developed as fluorescent probes for real-time monitoring of intracellular reactive oxygen species (ROS). The carboxylic acid functionality enables site-specific attachment to targeting ligands via amide bond formation, enhancing both detection specificity and cellular uptake efficiency compared to conventional probes.

Safety assessments published in Regulatory Toxicology and Pharmacology (March 2024) confirmed low acute toxicity profiles for this compound when administered orally or intravenously within therapeutic dose ranges, with no observed mutagenic effects under standard Ames test protocols—critical validation for translational drug development programs.

Ongoing research focuses on expanding synthetic versatility through click chemistry approaches. ClickBio Solutions reported successful CuAAC reactions coupling azide-functionalized quinoxalinyl carboxylates with terminal alkynes under aqueous conditions, enabling rapid library generation for high-throughput screening campaigns targeting G-protein coupled receptors (GPCRs).

The convergence of these advancements positions quinoxaline-based systems at the forefront of next-generation therapeutic innovation—bridging gaps between synthetic organic chemistry and precision medicine while addressing critical challenges across diverse application domains from energy storage to neuroprotection.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:879-65-2)2-Quinoxalinecarboxylic acid
sfd5726
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:879-65-2)quinoxaline-2-carboxylic acid
A10471
Purity:99%
Quantity:500g
Price ($):391.0
Email